Ethylenediaminetetraacetic acid-D16

Übersicht

Beschreibung

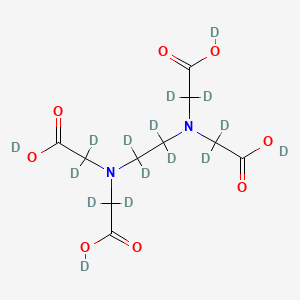

Ethylenediaminetetraacetic acid-D16 is a deuterated form of ethylenediaminetetraacetic acid, a widely used aminopolycarboxylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its enhanced stability and distinct isotopic signature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethylenediaminetetraacetic acid-D16 typically involves the reaction of ethylenediamine with deuterated chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Ethylenediaminetetraacetic acid-D16 undergoes various chemical reactions, including complexation, chelation, and substitution reactions. It forms stable complexes with metal ions, which is a key feature of its chemical behavior .

Common Reagents and Conditions: Common reagents used in reactions with this compound include metal salts, bases, and acids. The reactions are typically carried out in aqueous solutions under controlled pH conditions to optimize the formation of desired complexes .

Major Products: The major products formed from reactions involving this compound are metal complexes, which are used in various applications such as metal ion sequestration and catalysis .

Wissenschaftliche Forschungsanwendungen

Ethylenediaminetetraacetic acid-D16 is extensively used in scientific research due to its unique properties. In chemistry, it is employed as a chelating agent to study metal-ligand interactions. In biology, it is used to investigate the role of metal ions in biological systems. In medicine, it is utilized in diagnostic imaging techniques such as NMR spectroscopy. Additionally, it finds applications in the industry for metal ion sequestration and as a stabilizer in various formulations .

Wirkmechanismus

The mechanism of action of ethylenediaminetetraacetic acid-D16 involves the formation of stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a chelate ring structure. This binding alters the reactivity of the metal ions, making them more soluble and less likely to form insoluble precipitates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to ethylenediaminetetraacetic acid-D16 include nitrilotriacetic acid, ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid, and triethylenetetramine .

Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in NMR spectroscopy and other applications where isotopic labeling is beneficial .

Biologische Aktivität

Ethylenediaminetetraacetic acid-D16 (EDTA-D16) is a deuterated variant of the widely used chelating agent ethylenediaminetetraacetic acid (EDTA). This compound is notable for its ability to bind metal ions, which has significant implications in various biological and medical applications. This article explores the biological activity of EDTA-D16, focusing on its mechanisms, case studies, and research findings.

Overview of this compound

EDTA-D16 is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and isotopic properties, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques . The compound functions primarily as a chelating agent, forming stable complexes with metal ions such as calcium, magnesium, and iron .

The biological activity of EDTA-D16 stems from its ability to chelate metal ions through its carboxylate and amine groups. This action alters the reactivity and solubility of the metal ions, preventing them from forming insoluble precipitates. The mechanism can be summarized as follows:

- Chelation : EDTA-D16 binds to metal ions, forming a stable chelate complex.

- Alteration of Metal Ion Reactivity : The binding modifies the chemical behavior of the metal ions, enhancing their solubility.

- Biological Implications : This property is crucial for various biological processes, including detoxification and regulation of enzymatic activities.

Case Study 1: Treatment of Calcium-Based Ocular Injury

A notable case study involved a 59-year-old male who suffered from chronic calcium deposits following an ocular injury. Following extensive surgical intervention, EDTA chelation therapy was administered to manage the calcium plaques in the cornea. Results showed significant improvement in visual acuity post-treatment, demonstrating EDTA's effectiveness in managing calcium deposition in biological tissues .

Case Study 2: Effects on Stem Cells from Apical Papilla

In vitro studies investigated the impact of EDTA on stem cells derived from apical papilla (SCAPs). The research revealed that while EDTA did not exhibit significant cytotoxicity at lower concentrations (1.25% to 2.50%), it did attenuate cell proliferation and migration. These findings suggest that EDTA can influence stem cell behavior, potentially impacting regenerative therapies .

Antioxidant Activity

Research has demonstrated that EDTA exhibits antioxidant properties by inducing the activity of antioxidant enzymes and reducing lipid peroxidation in liver fibrosis models. In one study, treatment with EDTA resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . The following table summarizes key findings related to antioxidant activity:

| Parameter | Control Group | EDTA Treatment Group | Percentage Change |

|---|---|---|---|

| Lipid Peroxidation | High | Low | -22% |

| TNF-alpha Expression | High | Low | -55% |

| IL-6 Expression | High | Low | -52% |

| Fibrosis Level | Significant | Reduced | -20% |

Applications in Molecular Biology

EDTA is extensively utilized in molecular biology for various applications:

Eigenschaften

IUPAC Name |

deuterio 2-[[2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-1,1,2,2-tetradeuterioethyl]-(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-PZVDDEMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.